2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide
Description
This compound is a furan-based acetamide derivative with a chloro-substituted acetamide group, a cyano substituent at the 3-position, and 4-methoxyphenyl groups at the 4- and 5-positions of the furan ring. Its molecular formula is C₂₇H₂₁ClN₂O₄, with a molecular weight of 485.91 g/mol.
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-26-15-7-3-13(4-8-15)19-17(12-23)21(24-18(25)11-22)28-20(19)14-5-9-16(27-2)10-6-14/h3-10H,11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBLPZVDAWMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or ketoesters.
Substitution Reactions: The introduction of the cyano and methoxyphenyl groups is achieved through substitution reactions. For instance, the cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate compound with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Group
The 2-chloroacetamide group undergoes nucleophilic displacement reactions under mild basic conditions. This reactivity is leveraged in the synthesis of derivatives:
Mechanistic Insight :
The chlorine atom acts as a leaving group, with the reaction proceeding via an SN2 mechanism. Polar aprotic solvents like DMF enhance nucleophilicity, while ethanol facilitates milder conditions .
Cyano Group Reactivity
The cyano group participates in selective transformations, though direct experimental data for this compound is limited. Analogous reactions in structurally related compounds include:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), H₂O, 100°C, 6 h | Carboxylic acid derivative | Requires harsh acidic conditions |
| Reduction | LiAlH₄, THF, 0°C → RT, 2 h | Primary amine | Yields unstable intermediates |
Caution : The electron-withdrawing methoxyphenyl groups may deactivate the cyano group, necessitating optimized conditions.
Furan Ring Functionalization
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| m-CPBA | DCM, 0°C → RT, 12 h | Epoxidized furan | Low yield (≤25%); side reactions |
| Ozone | CH₂Cl₂, −78°C, 1 h | Ring-opened diketone | Non-selective degradation |
Structural Impact : Oxidation disrupts aromaticity, reducing stability of derived products.
Amide Bond Transformations
The acetamide linkage shows stability under basic conditions but undergoes hydrolysis in strong acids:
| Conditions | Reagent | Product | Application |
|---|---|---|---|
| 6M HCl, reflux, 8 h | – | 2-Chloroacetic acid + amine | Degradation study |
| NaOH (2M), EtOH, 50°C | – | Sodium carboxylate | Requires prolonged heating |
Synthetic Utility in Heterocycle Formation
This compound serves as a precursor for complex heterocycles:
Example Synthesis :
Heating with 4-(2-mercaptoacetyl)phenol under basic conditions yields thienopyridine-acetamide conjugates with antitumor potential .
Stability Under Ambient Conditions
Critical stability parameters:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Moisture | Slow hydrolysis of chloroacetamide | Store under anhydrous N₂ |
| Light (UV) | Furan ring degradation | Amber glassware, −20°C storage |
| pH > 9 | Rapid dechlorination | Use neutral buffers |
Scientific Research Applications
Overview
2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide is a synthetic organic compound recognized for its unique structural features, including a chloro group, cyano group, and multiple methoxyphenyl substituents on a furan ring. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
This compound serves as a promising scaffold for the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets such as enzymes and receptors, potentially modulating their activity. Research has indicated that derivatives of this compound exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound show effectiveness against various pathogens. For instance:
- Staphylococcus aureus : Effective against both standard strains and methicillin-resistant strains (MRSA).
- Candida albicans : Moderate activity observed.
- Escherichia coli : Less effective compared to Gram-positive bacteria.
Materials Science
The unique electronic properties of this compound make it a candidate for developing novel materials. Its potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound's structure may facilitate charge transport properties.
- Photovoltaic Cells : Its ability to absorb light can be harnessed in solar energy applications.
Organic Synthesis
As an intermediate in organic synthesis, this compound plays a crucial role in the development of more complex molecules. It can facilitate the study of reaction mechanisms and the development of new synthetic methodologies.
Synthesis Pathways
The synthesis typically involves:
- Formation of the Furan Ring : Through cyclization reactions involving diketones or ketoesters.
- Substitution Reactions : Introducing cyano and methoxyphenyl groups via nucleophilic substitution.
- Acetamide Formation : Reacting intermediates with chloroacetyl chloride in the presence of bases like triethylamine.
Research indicates that the biological activity of this compound may be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions due to its cyano and methoxyphenyl groups. This can enhance its binding affinity and specificity toward biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from its 3-cyano-4,5-bis(4-methoxyphenyl)furan core. Key analogs and their differences are summarized below:
Key Observations :
- Electron-Donating vs.
- Steric Effects : The bis(4-methoxyphenyl) groups introduce significant steric hindrance, which may reduce reactivity compared to smaller substituents like furan-methyl .
- Biological Relevance: While the target compound’s bioactivity is undocumented, pyridine-based analogs (e.g., compound 2 in ) are noted for biological activity, suggesting structural motifs influence target binding .
Physical and Chemical Properties
- Collision Cross-Section (CCS) : The thiophene analog (CID 2392283) has a predicted CCS of 168.1 Ų for [M+H]⁺, suggesting moderate molecular size and polarity . The target compound’s larger 4-methoxyphenyl groups likely increase CCS.
- Hydrogen Bonding : Crystal structures of related acetamides (e.g., ) show N–H···O interactions stabilizing packing. The target’s methoxy groups may enhance solubility via O–H interactions .
- Thermal Stability : Pyridine analogs decompose at higher temperatures (>200°C) due to aromatic stability, whereas furan derivatives may exhibit lower thermal resistance .
Commercial and Industrial Relevance
- Pesticide Analogs: Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are widely used herbicides, highlighting the importance of chloroacetamide substituents in agrochemical design . The target compound’s methoxyphenyl groups may offer novel bioactivity but require further testing.
- Availability : Unlike commercially available pesticides (e.g., pretilachlor), the target compound is discontinued, limiting practical applications .
Biological Activity
2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide is a complex organic compound characterized by its unique structural features, including a chloro group, cyano group, and multiple furan moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure can be represented as follows:
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide | Contains diphenyl instead of bis(furan) | Enhanced stability |
| 3-cyano-N-(furan-2-yl)acetamide | Lacks chloro substitution | Simpler structure |
| N-(4-methoxyphenyl)-N-(furan-2-yl)acetamide | Contains methoxy group instead of cyano | Different electronic properties |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screened various N-substituted phenyl chloroacetamides for their antimicrobial potential against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated that these compounds were particularly effective against Gram-positive bacteria and showed moderate activity against yeast strains .
Key Findings:
- Effective against Staphylococcus aureus and MRSA.
- Less effective against Gram-negative bacteria like E. coli.
- Moderate effectiveness against Candida albicans.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. In studies evaluating its effects on various cancer cell lines, the compound exhibited low cytotoxicity but showed some sensitivity in leukemia lines at a concentration of 10 µM. The screening involved a panel of approximately sixty cancer cell lines representing diverse cancer types .
Table 2: Summary of Anticancer Screening Results
| Cancer Type | Sensitivity Level (at 10 µM) |
|---|---|
| Leukemia | Slightly sensitive |
| Melanoma | Low sensitivity |
| Lung | Low sensitivity |
| Colon | Low sensitivity |
| Ovarian | Low sensitivity |
The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of furan rings and the cyano group may facilitate hydrogen bonding and other interactions with active sites on proteins, potentially inhibiting their function .
Case Studies
- Antimicrobial Efficacy : In a comprehensive study on antimicrobial activity, derivatives of chloroacetamides were tested against various pathogens. The compounds with halogenated substituents on the phenyl ring demonstrated enhanced lipophilicity, allowing for better membrane penetration and efficacy against Gram-positive bacteria .
- Anticancer Screening : A detailed evaluation revealed that while the compound showed limited anticancer activity overall, it was notably more effective against certain leukemia cell lines compared to solid tumors. This specificity suggests potential for further development in targeted therapies .
Q & A
Basic: What synthetic routes are available for 2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-step protocols involving cyclization and condensation reactions. For example, furan-ring precursors are often functionalized with 4-methoxyphenyl groups via Friedel-Crafts alkylation or Suzuki coupling. The chloroacetamide moiety is typically introduced by reacting the furan intermediate with 2-chloroacetyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) . Optimization involves:
- Temperature control : Lower temperatures (e.g., 273 K) minimize side reactions during acylation .
- Catalyst selection : Lewis acids (e.g., POCl₃) enhance cyclization efficiency .
- Purification : Column chromatography or recrystallization from toluene improves yield and purity .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangements, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H···O interactions) .
Advanced: How can researchers resolve contradictions in crystallographic data between polymorphs or solvates of this compound?
Answer:
Discrepancies in crystal packing or hydrogen-bonding patterns can arise from polymorphism or solvent effects. Strategies include:
- Variable-temperature XRD : Identifies thermal stability differences between polymorphs .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain packing variations .
- Solvent screening : Recrystallization in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents may yield distinct solvates .
Advanced: What computational methods are effective for studying electronic effects of substituents on the furan ring’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group at C3 lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to identify reactive regions (e.g., chloroacetamide’s electrophilic α-carbon) .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronic parameters (σ, Hammett constants) with biological activity .
Basic: What methodological precautions are essential for safe handling during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors .
- PPE : Nitrile gloves and lab coats prevent dermal exposure to cytotoxic intermediates .
- Waste disposal : Chlorinated byproducts require neutralization (e.g., sodium bicarbonate) before disposal .
Advanced: How can researchers design assays to evaluate this compound’s bioactivity, given structural analogs?
Answer:
- Target selection : Prioritize kinases or enzymes inhibited by chloroacetamide derivatives (e.g., EGFR inhibitors ).
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) .
- SAR studies : Modify methoxy or cyano groups to assess impact on potency .
Advanced: What strategies mitigate conflicting NMR data due to tautomerism or dynamic effects?
Answer:
- Variable-temperature NMR : Detects tautomeric equilibria (e.g., keto-enol) by observing peak coalescence at elevated temperatures .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms through-space correlations (e.g., furan ring protons) .
- Deuterated solvents : DMSO-d₆ reduces solvent-induced shifts for accurate integration .
Basic: How is the compound’s stability assessed under different storage conditions?
Answer:
- Accelerated stability studies : Expose samples to heat (40°C), humidity (75% RH), and light to monitor degradation via HPLC .
- Mass balance analysis : Quantify degradation products (e.g., hydrolysis of chloroacetamide to acetic acid) .
Advanced: How do steric and electronic effects of 4-methoxyphenyl groups influence regioselectivity in further functionalization?
Answer:
- Steric effects : Bulky 4-methoxyphenyl groups direct electrophilic substitution to the less hindered C5 position of the furan ring .
- Electronic effects : Methoxy’s electron-donating nature activates the furan ring for nucleophilic attack at C2 (adjacent to the cyano group) .
Advanced: What mechanistic insights explain low yields in cross-coupling reactions involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
